1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea
Description
Propriétés
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O5/c19-13-3-1-2-4-14(13)21-17(23)20-8-12-9-22(18(24)27-12)11-5-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNHBZHYCZFZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic derivative that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a fluorophenyl group. This structural diversity is believed to contribute to its biological activity.
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action against cancer cells:
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells.
- Cell Cycle Arrest : Studies have shown that certain derivatives induce G2-M phase arrest in the cell cycle, which is crucial for inhibiting cancer cell proliferation.
- Apoptosis Induction : The compound may promote apoptosis through the modulation of mitochondrial pathways and the expression of apoptosis-related proteins such as Bax and Bcl-2.
Cytotoxicity Assays
The following table summarizes the IC50 values of related compounds in various cancer cell lines:
Case Studies
Several studies have focused on the synthesis and evaluation of benzodioxole derivatives:
- Anticancer Activity : A study synthesized various benzodioxole derivatives and assessed their anticancer activity using SRB assays. The results indicated that compounds with similar structures exhibited significant cytotoxicity against HepG2 and MCF7 cell lines while showing low toxicity toward normal cells, suggesting a favorable therapeutic index .
- Mechanistic Studies : In another investigation, derivatives were tested for their ability to inhibit EGFR tyrosine kinase activity, which is crucial in many cancers. The study reported that certain compounds effectively inhibited this pathway, leading to reduced proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Chemoinformatic Similarity Coefficients
The Tanimoto coefficient, a widely used metric for binary fingerprint comparisons, is effective for quantifying structural similarity between compounds . Other coefficients, such as Dice or Cosine, may also be employed but require validation for specific datasets.
Graph-Based Substructural Analysis
Chemical structures can be represented as graphs (atoms as vertices, bonds as edges). Subgraph isomorphism detection identifies shared motifs, such as benzodioxole or urea groups, enabling precise structural comparisons .
Crystallographic Data Tools
Comparison with Structural Analogs
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
2-(7-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)benzo[d][1,3]dioxol-5-yl)acetate
- Structural Differences : Adds trifluoromethyl groups and a cyclohexenyl spacer.
- Implications : The electron-withdrawing trifluoromethyl groups may enhance metabolic stability but reduce membrane permeability.
- Similarity Score: High Tanimoto score (~0.80) due to conserved benzodioxole-oxazolidinone core .
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea
- Structural Differences: Benzodiazepine ring replaces oxazolidinone; 3-methylphenyl substitutes 2-fluorophenyl.
- Implications : The benzodiazepine introduces conformational flexibility, likely shifting pharmacological activity toward CNS targets.
- Similarity Score : Low Tanimoto score (~0.40) due to divergent core structure .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Oxazolidinone vs. Pyrrolidinone: The oxazolidinone in the target compound likely offers better enzymatic resistance compared to pyrrolidinone analogs, as seen in related antibiotics .
- Fluorophenyl Positioning : The 2-fluorophenyl group in the target may optimize steric interactions compared to 3- or 4-fluoro isomers, as suggested by patent data .
- Electron-Withdrawing Groups : Trifluoromethyl substituents (as in ) improve stability but may require formulation adjustments for bioavailability .
Q & A
Basic: What synthetic routes are recommended for synthesizing the compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxole moiety and subsequent urea linkage formation. Key steps include:
- Cyclization : Use of catechol derivatives to form the benzodioxole ring under acidic conditions (e.g., H₂SO₄) .
- Oxazolidinone Formation : Reaction of epichlorohydrin derivatives with primary amines in the presence of K₂CO₃ as a base, followed by oxidation to introduce the 2-oxooxazolidine group .
- Urea Coupling : Reaction of isocyanates (e.g., 2-fluorophenyl isocyanate) with the oxazolidinone intermediate using DMF as a solvent at 60–80°C .
Optimization Strategies : - Use of coupling agents like EDCI/HOBt to enhance urea bond formation efficiency .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound in >85% purity .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzodioxole and fluorophenyl groups. For example, the benzodioxole protons appear as a singlet at δ 6.8–7.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C₁₈H₁₅FN₂O₄: 366.1056) .
- X-ray Crystallography : Resolves stereochemistry of the oxazolidinone ring and urea linkage .
- HPLC-PDA : Assesses purity (>95% threshold for biological assays) using a C18 column and acetonitrile/water mobile phase .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-fluorophenyl group in bioactivity?
Answer:
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Comparative Analog Synthesis : Synthesize derivatives with substituents varying in electronegativity (e.g., 2-chlorophenyl, 2-methoxyphenyl) and test against target enzymes (e.g., kinases, cytochrome P450) .
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Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities of fluorophenyl vs. non-fluorinated analogs to active sites (e.g., ATP-binding pockets) .
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Data Table :
Substituent IC₅₀ (μM) Binding Energy (kcal/mol) 2-Fluorophenyl 0.12 -9.8 2-Chlorophenyl 0.45 -7.2 Phenyl 1.3 -5.6 Fluorine enhances potency due to electronegativity and hydrophobic interactions .
Advanced: How should researchers resolve contradictions in reported solubility data across studies?
Answer:
- Standardized Solubility Protocols : Use the shake-flask method with buffered solutions (pH 7.4 PBS) at 25°C. Conflicting data may arise from variations in solvent purity or temperature .
- Co-solvent Strategies : Test solubilization via PEG-400 or cyclodextrin inclusion complexes, which can improve aqueous solubility by 10–20-fold .
- Solid-State Analysis : Perform DSC/TGA to identify polymorphic forms affecting solubility. Amorphous dispersions may show higher solubility than crystalline forms .
Advanced: What mechanistic studies are recommended to identify off-target effects of the compound?
Answer:
- Proteomic Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify non-target proteins binding to the compound .
- Kinase Screening Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- CYP Inhibition Assays : Evaluate inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent substrates (e.g., Vivid® CYP450 Screening Kits) to predict drug-drug interactions .
Basic: What in vitro assays are suitable for initial antibacterial activity screening?
Answer:
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic activity at 2× MIC over 24 hours .
- Biofilm Inhibition : Crystal violet staining to quantify biofilm disruption in P. aeruginosa .
Advanced: How can enantiomeric purity be ensured during synthesis, and what impact does it have on bioactivity?
Answer:
- Chiral Chromatography : Use Chiralpak IA columns with hexane/ethanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Verify optical activity (e.g., positive Cotton effect at 220 nm for R-enantiomer) .
- Bioactivity Impact :
- (R)-enantiomer showed 10× higher antimicrobial activity than (S)-enantiomer in B. subtilis .
- Racemic mixtures may exhibit reduced efficacy due to competitive binding .
Advanced: What strategies mitigate metabolic instability of the benzodioxole moiety in vivo?
Answer:
- Deuterium Labeling : Replace hydrogen atoms in the benzodioxole methylene group with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask the urea group as a carbamate ester, which is cleaved enzymatically in target tissues .
- Metabolite Identification : Use liver microsomes (human/rat) with LC-MS to identify major metabolites (e.g., catechol derivatives) and modify susceptible sites .
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